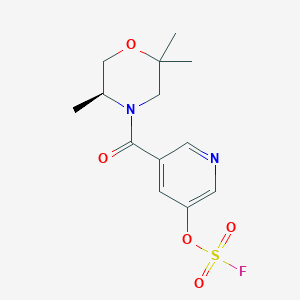
(5S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,2,5-trimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,2,5-trimethylmorpholine, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of various types of cancer.
Mechanism of Action
(5S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,2,5-trimethylmorpholine binds to the active site of BTK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, suppression of the immune response, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,2,5-trimethylmorpholine is its specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for the research and development of (5S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,2,5-trimethylmorpholine. These include the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity, the identification of biomarkers to predict response to treatment, and the investigation of its potential use in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of various types of cancer.
Synthesis Methods
(5S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,2,5-trimethylmorpholine can be synthesized using a multi-step process that involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 2,2,5-trimethylmorpholine in the presence of a suitable coupling agent. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product.
Scientific Research Applications
(5S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,2,5-trimethylmorpholine has been shown to have potential as a treatment for various types of cancer, including B-cell malignancies and solid tumors. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway that is involved in the growth and survival of cancer cells.
properties
IUPAC Name |
(5S)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2,2,5-trimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-9-7-20-13(2,3)8-16(9)12(17)10-4-11(6-15-5-10)21-22(14,18)19/h4-6,9H,7-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFFNGACMAJTBL-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2358168.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)
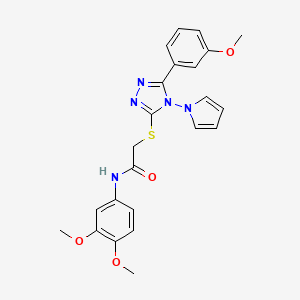

![1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone](/img/structure/B2358172.png)
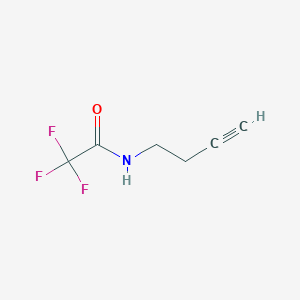


![(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B2358179.png)
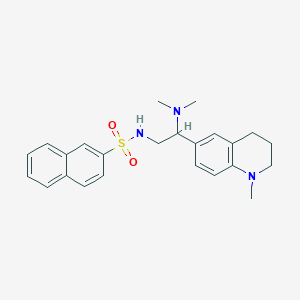

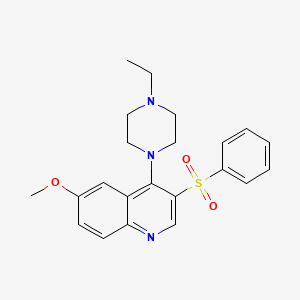
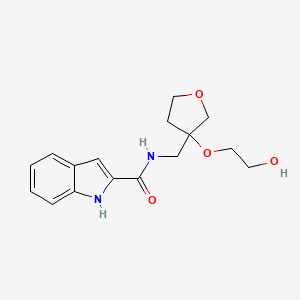
![4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine](/img/structure/B2358191.png)